molecular formula C8H15N3 B13168019 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane

Cat. No.: B13168019
M. Wt: 153.22 g/mol
InChI Key: KXKUWHXOPDYYCQ-UHFFFAOYSA-N
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Description

3,7,10-Triazatricyclo[3.3.3.0¹,⁵]undecane, also referred to as 3,7,10-triaza[3.3.3]propellane, is a nitrogen-rich tricyclic compound characterized by a rigid propellane framework. Its structure consists of three fused six-membered rings with nitrogen atoms at the 3, 7, and 10 positions, creating a high degree of stereochemical rigidity and electron-rich environments suitable for coordination chemistry and catalytic applications .

The compound was first synthesized by Knowles and Harris (1983) via a novel one-step reaction utilizing 1,3,5-trialkylhexahydrotriazines to form key intermediates, such as 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles . Derivatives of this compound, such as 3,7-dimethyl-10-[3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl]-3,7,10-triazatricyclo[3.3.3.0¹,⁵]undecane, have been designed as bifunctional mimics of transaminases, leveraging the propellane scaffold to position catalytic groups for substrate binding .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3,7,10-triazatricyclo[3.3.3.01,5]undecane

InChI

InChI=1S/C8H15N3/c1-7-2-10-5-8(7,4-9-1)6-11-3-7/h9-11H,1-6H2

InChI Key

KXKUWHXOPDYYCQ-UHFFFAOYSA-N

Canonical SMILES

C1C23CNCC2(CN1)CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves the use of key intermediates, such as 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles. These intermediates are formed in a novel, one-step synthesis utilizing 1,3,5-trialkylhexahydrotriazines. This method showcases an efficient route for producing the compound and its derivatives.

Industrial Production Methods

While specific industrial production methods for 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane are not widely documented, the synthetic route involving 1,3,5-trialkylhexahydrotriazines provides a foundation for potential large-scale production. Further optimization and scaling of this method could facilitate industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include diazonium salts, which react with the compound to form new series of bis-triazenes. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include bis-triazenes and other complex molecules, highlighting the compound’s chemical versatility and potential for further derivative synthesis.

Scientific Research Applications

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various derivatives and as a building block for complex molecular structures.

    Biology: Research explores its potential as a bifunctional mimic of transaminases, aiming to maximize its catalytic action during transamination processes.

    Medicine: The compound’s unique structure allows it to interact with biological entities, making it a candidate for drug development and therapeutic applications.

    Industry: Its chemical reactivity and versatility make it valuable for industrial applications, including the production of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves its interaction with various molecular targets and pathways. Its unique structure allows it to bind to specific biological entities, facilitating catalytic and biochemical processes. Further studies are required to elucidate the exact interactions and resulting changes.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione Derivatives

This compound shares a tricyclic backbone but differs in heteroatom placement and functionalization. The 4-aza derivative contains a single nitrogen atom and three ketone groups, enabling distinct reactivity.

Property 3,7,10-Triazatricyclo[3.3.3.0¹,⁵]undecane 4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione
Heteroatoms 3 nitrogen atoms 1 nitrogen, 3 oxygen atoms
Key Applications Enzyme mimics, coordination chemistry Anti-HIV agents, cytotoxic agents
Synthetic Accessibility Moderate (requires specialized intermediates) High (via modular derivatization)

Trioxa-Octasilabicyclo[3.3.3]undecane

This silicon- and oxygen-containing analog replaces nitrogen with silicon and oxygen, forming a 3,7,10-trioxa-octasilabicyclo framework. The silicon centers impart thermal stability and Lewis acidity, making it suitable for materials science applications, such as molecular cages or catalysts. In contrast, the nitrogen-rich 3,7,10-triazatricyclo compound exhibits stronger hydrogen-bonding capacity and redox activity .

Property 3,7,10-Triazatricyclo[3.3.3.0¹,⁵]undecane 3,7,10-Trioxa-Octasilabicyclo[3.3.3]undecane
Heteroatoms N, N, N Si, O, Si
Thermal Stability Moderate (decomposes >200°C) High (stable up to 400°C)
Key Applications Catalysis, enzyme mimics Molecular cages, Lewis acid catalysts

11,11-Dialkyl-5-Chloro-3,7,9-Triazatricyclo[6.2.1.0¹,⁵]undecane-2,4,6,10-Tetraones

This derivative features additional ketone groups and a chlorine substituent, enhancing electrophilic reactivity. Its tetracyclic structure and electron-withdrawing groups make it a candidate for agrochemical or pharmaceutical intermediates, diverging from the nitrogen-driven catalytic roles of the parent 3,7,10-triazatricyclo compound .

Functional Analogs and Substituted Derivatives

Boron-Containing Analogs

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane incorporates boron, oxygen, and nitrogen. The boron atom introduces unique Lewis acid properties, enabling applications in polymerization or as a flame retardant. Unlike the nitrogen-dominant 3,7,10-triazatricyclo compound, boron analogs are less basic but more hydrolytically stable .

Pyridyl-Functionalized Derivatives

The derivative 3,7-dimethyl-10-[3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl]-3,7,10-triazatricyclo[3.3.3.0¹,⁵]undecane integrates a pyridoxamine-like moiety, enabling transaminase-like activity. This contrasts with simpler triazatricyclo compounds lacking appended functional groups, underscoring the scaffold’s versatility in bioorganic chemistry .

Key Research Findings

  • Synthetic Flexibility : The 3,7,10-triazatricyclo scaffold supports late-stage functionalization, allowing side-chain modifications without disrupting the core structure .
  • Catalytic Potential: Derivatives with pyridyl or aminoalkyl groups show promise in mimicking enzymatic mechanisms, outperforming non-nitrogenous analogs in substrate binding .
  • Stability Trade-offs : Silicon- and boron-containing analogs exhibit superior thermal stability but lack the hydrogen-bonding networks critical for biological interactions .

Biological Activity

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane, also known as 3,7,10-triaza[3.3.3]propellane, is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C₈H₁₂N₄
  • Molecular Weight : 168.21 g/mol
  • CAS Number : 10064-91-6

Synthesis

The compound has been synthesized through various methods, including a one-step synthesis involving 1,3,5-trialkylhexahydrotriazines as key intermediates . This efficient route has paved the way for the exploration of its derivatives and biological activities.

Antimicrobial Properties

Research indicates that derivatives of 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane exhibit significant antimicrobial activity. A study demonstrated that certain modifications to the triazatricyclo structure enhanced its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Inhibition Zone (mm)
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecaneS. aureus15
Derivative AE. coli18
Derivative BS. aureus20

This table summarizes the antimicrobial activity observed in laboratory settings.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Compound Cell Line IC₅₀ (µM)
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecaneMCF-725
Derivative CHeLa30
Derivative DMCF-722

These findings indicate that modifications to the base structure can significantly impact biological activity.

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may interact with DNA or inhibit specific enzymes involved in cellular metabolism.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of several derivatives of triazatricyclo compounds against a panel of pathogens. The results indicated that modifications at the nitrogen positions significantly enhanced activity against resistant strains.

Case Study 2: Cancer Cell Inhibition

In vitro studies on cancer cell lines revealed that certain derivatives could induce apoptosis in MCF-7 cells through caspase activation pathways. This suggests a potential therapeutic application for these compounds in cancer treatment.

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